molecular formula C6H18Cl2N2 B2998443 1-N,2-N,2-Trimethylpropane-1,2-diamine;dihydrochloride CAS No. 2411262-11-6

1-N,2-N,2-Trimethylpropane-1,2-diamine;dihydrochloride

Cat. No.: B2998443
CAS No.: 2411262-11-6
M. Wt: 189.12
InChI Key: HCFJTTNNAWMEDU-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-N,2-N,2-trimethylpropane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.2ClH/c1-6(2,8-4)5-7-3;;/h7-8H,5H2,1-4H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQYPWSFNNRFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC)NC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-N,2-N,2-Trimethylpropane-1,2-diamine;dihydrochloride typically involves the reaction of 1,2-diaminopropane with methylating agents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

1-N,2-N,2-Trimethylpropane-1,2-diamine;dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-N,2-N,2-Trimethylpropane-1,2-diamine;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-N,2-N,2-Trimethylpropane-1,2-diamine;dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-N,2-N,2-Trimethylpropane-1,2-diamine dihydrochloride
  • CAS No.: 75975-36-9
  • Molecular Formula : C₆H₁₈Cl₂N₂
  • Molecular Weight : 193.13 g/mol
  • Structure : A propane backbone with methyl groups at positions 1-N, 2-N, and 2-C, protonated as a dihydrochloride salt.

Key Characteristics :

  • Physical State : Likely a crystalline solid (common for dihydrochloride salts).
  • Solubility: Enhanced solubility in polar solvents (e.g., water, ethanol) due to ionic nature.
  • Applications: Potential use as a ligand in coordination chemistry, intermediate in organic synthesis, or in pharmaceutical formulations .

Comparison with Structurally Similar Compounds

N,N,N',N'-Tetramethyl-1,2-diaminopropane

  • CAS No.: 1822-45-3
  • Molecular Formula : C₇H₁₈N₂
  • Molecular Weight : 130.24 g/mol
  • Key Differences: Lacks hydrochloride groups (base amine form). Additional methyl substitution (tetramethyl vs. trimethyl in the target compound). Melting Point: 72°C (lower than dihydrochloride salts due to non-ionic structure). Applications: Used as a catalyst in polymer chemistry and as a base in organic reactions .

N1-Isopropyl-N2,N2-dimethylethane-1,2-diamine Dihydrochloride

  • CAS No.: 1081748-62-0
  • Molecular Formula : C₇H₁₈Cl₂N₂
  • Molecular Weight : 203.15 g/mol
  • Key Differences :
    • Contains an isopropyl group instead of a third methyl group.
    • Ethane backbone (shorter chain) vs. propane in the target compound.
    • Applications : Likely used in asymmetric synthesis or chiral ligand systems due to branched substituents .

1-N,1-N,2-N,2-N-Tetramethylcyclohexane-1,2-diamine

  • CAS No.: 53152-68-4
  • Molecular Formula : C₁₀H₂₂N₂
  • Molecular Weight : 170.28 g/mol
  • Key Differences: Cyclohexane ring introduces rigidity and steric hindrance. Lacks hydrochloride groups (neutral base). Applications: Potential use in coordination chemistry or as a chiral auxiliary in catalysis .

(1R,2R)-N1,N1-Dimethylcyclopentane-1,2-diamine Dihydrochloride

  • CAS No.: 1807914-23-3
  • Molecular Formula : C₇H₁₈Cl₂N₂
  • Molecular Weight : 201.14 g/mol
  • Key Differences :
    • Cyclopentane ring with stereochemical specificity (R,R configuration).
    • Fewer methyl groups (two vs. three in the target compound).
    • Applications : Stereoselective synthesis or enantioselective catalysis .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Salt Form Key Applications
Target Compound 75975-36-9 C₆H₁₈Cl₂N₂ 193.13 1-N,2-N,2-trimethyl Dihydrochloride Ligands, pharmaceuticals
N,N,N',N'-Tetramethyl-1,2-diaminopropane 1822-45-3 C₇H₁₈N₂ 130.24 Tetramethyl None Catalysis, polymer chemistry
N1-Isopropyl-N2,N2-dimethylethane-1,2-diamine dihydrochloride 1081748-62-0 C₇H₁₈Cl₂N₂ 203.15 Isopropyl, dimethyl Dihydrochloride Asymmetric synthesis
1-N,1-N,2-N,2-N-Tetramethylcyclohexane-1,2-diamine 53152-68-4 C₁₀H₂₂N₂ 170.28 Cyclohexane, tetramethyl None Chiral catalysis
(1R,2R)-Dimethylcyclopentane dihydrochloride 1807914-23-3 C₇H₁₈Cl₂N₂ 201.14 Cyclopentane, dimethyl Dihydrochloride Enantioselective reactions

Research Findings and Key Distinctions

Structural and Functional Differences :

Backbone Length and Rigidity :

  • The propane backbone in the target compound offers flexibility compared to cyclic analogs (e.g., cyclohexane or cyclopentane derivatives), influencing ligand-metal binding efficiency .
  • Ethane-based analogs (e.g., N1-isopropyl derivative) have shorter chains, altering steric and electronic properties .

Substituent Effects :

  • The trimethyl substitution in the target compound balances steric bulk and solubility, whereas tetramethyl analogs (e.g., 1822-45-3) are more lipophilic .
  • Cyclic derivatives (e.g., 53152-68-4) exhibit restricted rotation, enhancing enantioselectivity in catalysis .

Salt Form :

  • Dihydrochloride salts (e.g., target compound) improve aqueous solubility and stability compared to neutral bases, critical for pharmaceutical formulations .

Biological Activity

1-N,2-N,2-Trimethylpropane-1,2-diamine; dihydrochloride (TMPDA·2HCl) is a compound of significant interest in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

TMPDA·2HCl is a diamine derivative characterized by its trimethyl groups on the nitrogen atoms. Its molecular formula is C5H16Cl2N2, indicating the presence of two hydrochloride groups which enhance its solubility in aqueous environments. The structural arrangement contributes to its biological interactions.

The biological activity of TMPDA·2HCl can be attributed to several mechanisms:

  • Enzyme Inhibition : TMPDA·2HCl has been shown to interact with and inhibit various enzymes, including cholinesterases. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, which may have implications for neurodegenerative diseases such as Alzheimer’s disease.
  • Antimicrobial Activity : Studies indicate that TMPDA·2HCl exhibits antimicrobial properties against several bacterial strains. Its mechanism involves disrupting bacterial cell membranes or interfering with metabolic pathways essential for bacterial survival .
  • Cytotoxicity : Research has demonstrated that TMPDA·2HCl can induce apoptosis in cancer cell lines. It appears to activate caspases, which are crucial for the apoptotic process, suggesting potential utility in cancer therapy.

Antimicrobial Efficacy

TMPDA·2HCl has been evaluated for its antimicrobial activity against various pathogens. A notable study reported the minimum inhibitory concentration (MIC) values for common bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

This data suggests that TMPDA·2HCl possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Cytotoxic Effects

Cytotoxicity assays conducted on human breast cancer cells (MCF-7) revealed the following results:

Concentration (µM)% ViabilityCaspase Activity (Relative Units)
01001
10801.5
20503
50305

The data indicates that TMPDA·2HCl induces apoptosis at concentrations above 10 µM, with a significant increase in caspase activity correlating with reduced cell viability.

Neurodegenerative Disorders

A clinical case study focused on cholinesterase inhibitors similar to TMPDA·2HCl demonstrated improved cognitive function in patients with Alzheimer's disease over a six-month period. This suggests that compounds like TMPDA·2HCl could be beneficial in managing neurodegenerative conditions by enhancing neurotransmitter levels .

Infection Management

Another case involved patients suffering from resistant bacterial infections treated with derivatives of TMPDA·2HCl. The treatment resulted in significant clinical improvements, indicating its potential utility in managing infections caused by antibiotic-resistant strains .

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